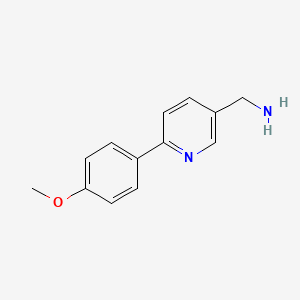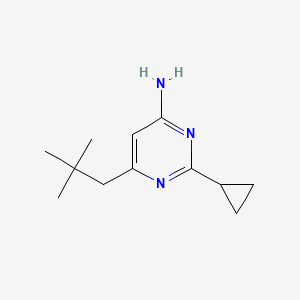
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine
Vue d'ensemble
Description
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Applications De Recherche Scientifique
Facile Construction and Transformation in Organic Synthesis
Researchers have been exploring the construction of substituted pyrimidines and their transformation into complex heterocyclic structures. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil highlights the synthetic utility of pyrimidine derivatives in accessing diverse heterocyclic systems (Hamama et al., 2012). This work exemplifies the role of pyrimidine and its derivatives in the synthesis of novel compounds with potential applications in various domains, including materials science and drug discovery.
Crystallographic Studies and Material Properties
The crystal structure analysis of cyprodinil, a compound structurally similar to the one of interest, offers insights into the spatial arrangement and potential interactions of these molecules (Jeon et al., 2015). Understanding these molecular frameworks is crucial for designing compounds with desired physical and chemical properties, which could be beneficial in developing new materials or improving existing ones.
Antimicrobial and Antifungal Activities
Pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, showcasing the versatility of these compounds in addressing biological challenges (Deohate & Palaspagar, 2020). Moreover, the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their activity against cancer cell lines underline the potential of these molecules in therapeutic applications (Atapour-Mashhad et al., 2017).
Exploration of New Synthetic Pathways
Aminolysis of a specific pyrimidinone derivative with various amines has shown the importance of the reaction medium and the structure of the amines for successful product formation (Novakov et al., 2017). This research contributes to the broader field of organic synthesis, offering new pathways and insights for the construction of complex molecules.
Orientations Futures
The development of new pyrimidinamine derivatives is a promising area of research due to their potential as agricultural compounds . The increasing evolution of pesticide resistance makes it necessary to develop new agrochemicals in which both non-target resistance and target resistance have not evolved .
Propriétés
IUPAC Name |
2-cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-12(2,3)7-9-6-10(13)15-11(14-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFLCAHWXIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NC(=N1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(2,2-dimethylpropyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)
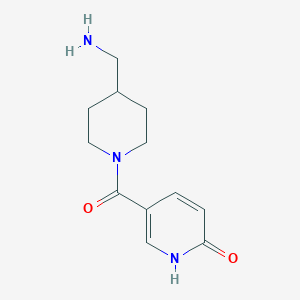
![1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464606.png)
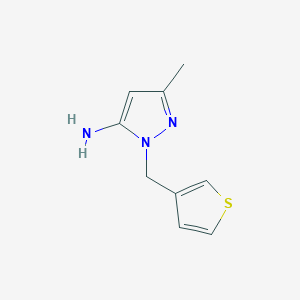
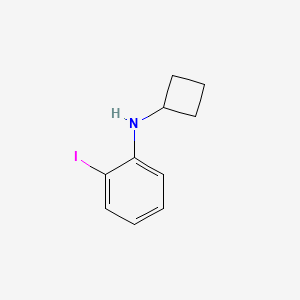

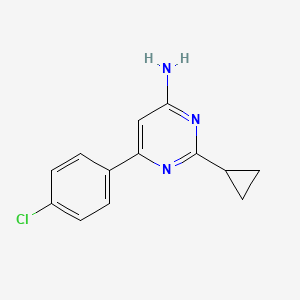
![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)
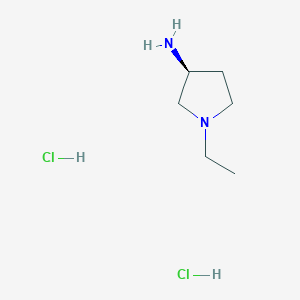
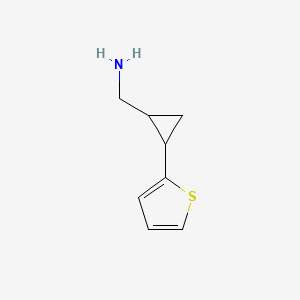
![hexahydro-2H-furo[3,4-b][1,4]oxazine](/img/structure/B1464618.png)
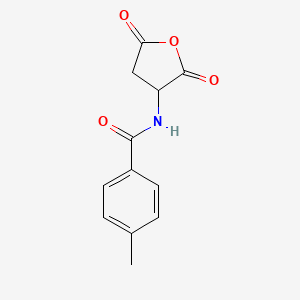
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1464620.png)
